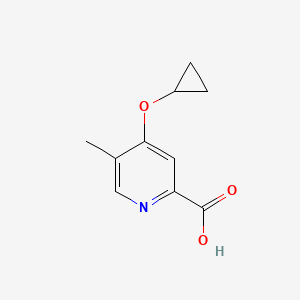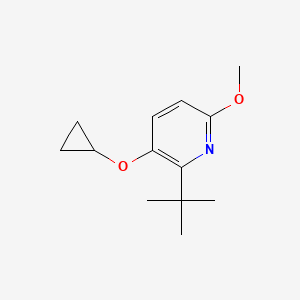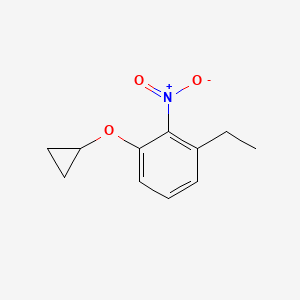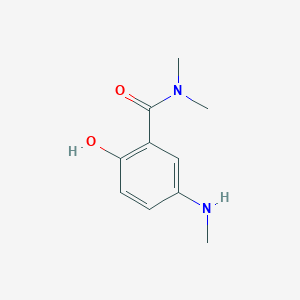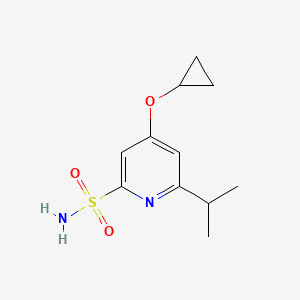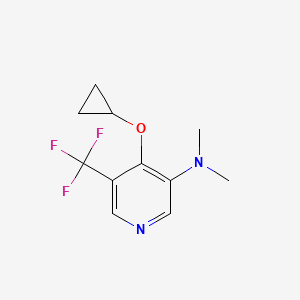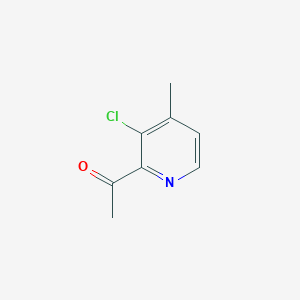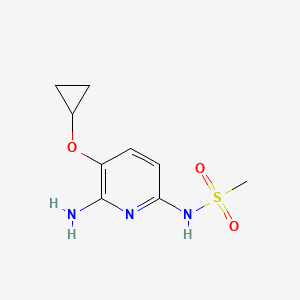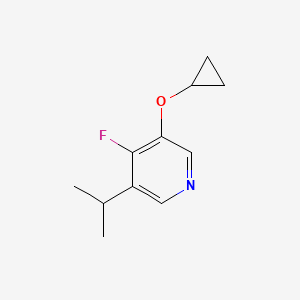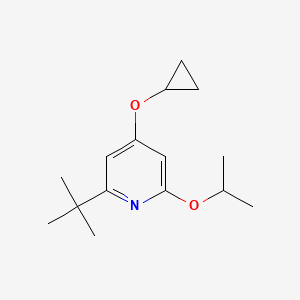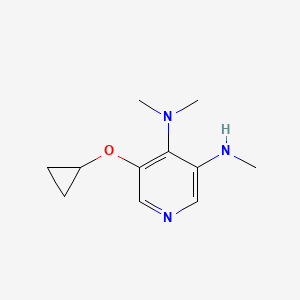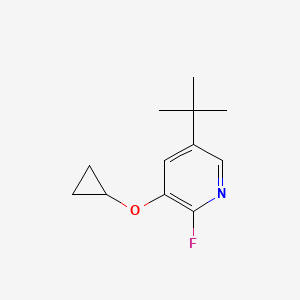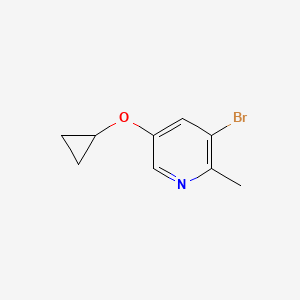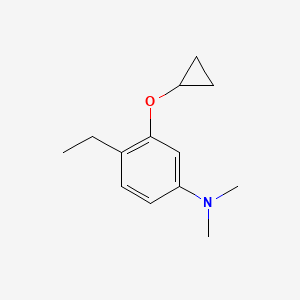
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline is an organic compound with the molecular formula C13H19NO It is a tertiary amine featuring a cyclopropoxy group, an ethyl group, and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with an appropriate nucleophile.
Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy and ethyl groups may enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but with an ethynyl group instead of a cyclopropoxy group.
N,N-Dimethylaniline: Lacks the cyclopropoxy and ethyl groups, making it less complex.
Uniqueness
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C13H19NO/c1-4-10-5-6-11(14(2)3)9-13(10)15-12-7-8-12/h5-6,9,12H,4,7-8H2,1-3H3 |
Clave InChI |
SMTZHKDYVUFJJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


